molecular formula C12H7Cl2NO B1421774 5-(2-Chlorobenzoyl)-2-chloropyridine CAS No. 1187164-99-3

5-(2-Chlorobenzoyl)-2-chloropyridine

Cat. No.: B1421774
CAS No.: 1187164-99-3
M. Wt: 252.09 g/mol
InChI Key: SQSYIAYULMJWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorobenzoyl)-2-chloropyridine is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of a chlorobenzoyl group attached to a chloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzoyl)-2-chloropyridine typically involves the reaction of 2-chloropyridine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Reactants: 2-chloropyridine and 2-chlorobenzoyl chloride.

    Catalyst: Pyridine.

    Solvent: Dichloromethane.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzoyl)-2-chloropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used in aprotic solvents, such as tetrahydrofuran or ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

5-(2-Chlorobenzoyl)-2-chloropyridine has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 5-(2-Chlorobenzoyl)-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoyl Chloride: A precursor used in the synthesis of 5-(2-Chlorobenzoyl)-2-chloropyridine.

    2-Chloropyridine: Another precursor used in the synthesis.

    2-Chlorobenzoic Acid: A related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both a chlorobenzoyl group and a chloropyridine ring, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2-chlorophenyl)-(6-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-10-4-2-1-3-9(10)12(16)8-5-6-11(14)15-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSYIAYULMJWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241307
Record name (2-Chlorophenyl)(6-chloro-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-99-3
Record name (2-Chlorophenyl)(6-chloro-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(6-chloro-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chlorobenzoyl)-2-chloropyridine
Reactant of Route 2
Reactant of Route 2
5-(2-Chlorobenzoyl)-2-chloropyridine
Reactant of Route 3
Reactant of Route 3
5-(2-Chlorobenzoyl)-2-chloropyridine
Reactant of Route 4
Reactant of Route 4
5-(2-Chlorobenzoyl)-2-chloropyridine
Reactant of Route 5
Reactant of Route 5
5-(2-Chlorobenzoyl)-2-chloropyridine
Reactant of Route 6
Reactant of Route 6
5-(2-Chlorobenzoyl)-2-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.